Fluridone

Beschreibung

Eigenschaften

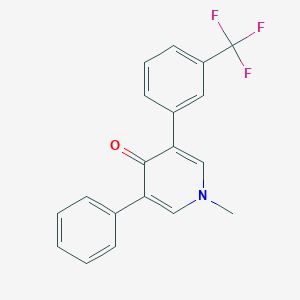

IUPAC Name |

1-methyl-3-phenyl-5-[3-(trifluoromethyl)phenyl]pyridin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14F3NO/c1-23-11-16(13-6-3-2-4-7-13)18(24)17(12-23)14-8-5-9-15(10-14)19(20,21)22/h2-12H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWBVHLJPRPCRSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)C(=C1)C2=CC(=CC=C2)C(F)(F)F)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8024107 |

Source

|

| Record name | 1-Methyl-3-phenyl-5-(3-(trifluoromethyl)phenyl)-4-pyridone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [HSDB] Colorless solid; [MSDSonline] |

Source

|

| Record name | Fluridone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5359 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Solubility in methanol, chloroform, diethyl ether: >10 g/L; in ethyl acetate: >5 g/L; in hexane: <0.5 g/L, In water, 12 mg/L at pH 7, 25 °C |

Source

|

| Record name | FLURIDONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6653 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

Bulk density, loose: 0.358 g/cu cm; packed: 0.515 g/cu cm |

Source

|

| Record name | FLURIDONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6653 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000001 [mmHg], 0.013 mPa (9.8X10-8 mm Hg) at 25 °C |

Source

|

| Record name | Fluridone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5359 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | FLURIDONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6653 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystalline solid | |

CAS No. |

59756-60-4 |

Source

|

| Record name | Fluridone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59756-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluridone [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059756604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4(1H)-Pyridinone, 1-methyl-3-phenyl-5-[3-(trifluoromethyl)phenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Methyl-3-phenyl-5-(3-(trifluoromethyl)phenyl)-4-pyridone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-3-phenyl-5-[3-(trifluoromethyl)phenyl]-4-pyridone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.269 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLURIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3L0JQA61JX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FLURIDONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6653 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

154-155 °C |

Source

|

| Record name | FLURIDONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6653 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Fluridone's Mechanism of Action in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluridone, a systemic herbicide, effectively controls a broad spectrum of aquatic and terrestrial plants by potently inhibiting a key enzyme in the carotenoid biosynthesis pathway. This guide provides an in-depth technical overview of the molecular mechanism of action of this compound, its physiological consequences on plant cells, and detailed experimental protocols for its study. Quantitative data on its efficacy and impact on plant pigments are presented, along with visual representations of the biochemical pathways and experimental workflows.

Introduction

This compound (1-methyl-3-phenyl-5-[3-(trifluoromethyl)phenyl]-4(1H)-pyridinone) is a widely used herbicide valued for its systemic properties and efficacy in controlling invasive plant species.[1] Its mode of action is targeted and specific, making it a valuable tool in vegetation management. Understanding the precise molecular interactions and the subsequent cascade of physiological events is crucial for its effective and responsible use, as well as for the development of new herbicidal compounds. This document serves as a comprehensive resource for researchers and scientists, detailing the core mechanism of this compound's herbicidal activity.

The Core Mechanism: Inhibition of Phytoene (B131915) Desaturase (PDS)

The primary molecular target of this compound is the enzyme phytoene desaturase (PDS) (EC 1.3.5.5), a critical component of the carotenoid biosynthesis pathway in plants and cyanobacteria.[2][3][4] PDS is a membrane-bound enzyme located in the plastids that catalyzes the desaturation of 15-cis-phytoene (B30313) to 9,15,9'-tri-cis-ζ-carotene. This reaction introduces two double bonds into the phytoene molecule, a crucial step in the formation of colored carotenoids.[3]

This compound acts as a potent, non-competitive inhibitor of PDS.[5] It binds to the enzyme, likely at or near the plastoquinone-binding site, thereby preventing the transfer of electrons necessary for the desaturation reaction.[3] This inhibition leads to two immediate and significant consequences within the plant cell:

-

Accumulation of Phytoene: With PDS activity blocked, its substrate, the colorless carotenoid precursor phytoene, accumulates in the plant tissues.[6][7]

-

Depletion of Downstream Carotenoids: The production of all subsequent carotenoids in the pathway, including β-carotene, lutein, violaxanthin, and zeaxanthin, is severely diminished.

Physiological Consequences of PDS Inhibition

The disruption of carotenoid biosynthesis triggers a cascade of events that ultimately leads to the death of the plant.

Photooxidation of Chlorophyll (B73375) and Chloroplast Damage

Carotenoids play a vital photoprotective role in the photosynthetic apparatus. They quench triplet chlorophyll and scavenge reactive oxygen species (ROS) that are generated under high light conditions. In the absence of carotenoids, chlorophyll molecules are left vulnerable to photooxidation. When light energy is absorbed by chlorophyll, it becomes excited. Without the protective quenching by carotenoids, this excess energy is transferred to molecular oxygen, generating highly destructive ROS. These ROS then attack and degrade chlorophyll, leading to the characteristic "bleaching" or whitening of the plant tissues.[1]

Furthermore, the ROS cause extensive damage to the thylakoid membranes within the chloroplasts, disrupting the entire photosynthetic machinery. Electron microscopy of this compound-treated plants reveals disorganized grana, swollen thylakoids, and an overall breakdown of chloroplast integrity.

References

- 1. mdpi.com [mdpi.com]

- 2. ENZYME - 1.3.5.5 15-cis-phytoene desaturase [enzyme.expasy.org]

- 3. 15-Cis-phytoene desaturase - Wikipedia [en.wikipedia.org]

- 4. WikiGenes - pds - phytoene desaturase [wikigenes.org]

- 5. researchgate.net [researchgate.net]

- 6. apms.org [apms.org]

- 7. Mitosis Inhibitors Induce Massive Accumulation of Phytoene in the Microalga Dunaliella salina - PMC [pmc.ncbi.nlm.nih.gov]

Fluridone as a Phytoene Desaturase (PDS) Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluridone, a systemic herbicide, serves as a potent and specific inhibitor of the enzyme phytoene (B131915) desaturase (PDS), a critical component in the carotenoid biosynthesis pathway in plants and cyanobacteria.[1] By blocking the desaturation of phytoene, this compound induces the accumulation of this colorless precursor and prevents the formation of downstream carotenoids. This inhibition leads to the photo-oxidation of chlorophyll (B73375), resulting in a characteristic bleaching effect and eventual plant death. Beyond its herbicidal activity, this compound's targeted mechanism of action makes it an invaluable tool in plant physiology research, particularly for studying carotenoid functions and the biosynthesis of abscisic acid (ABA), a key plant hormone derived from carotenoid precursors. This technical guide provides an in-depth overview of this compound's mechanism of action, its chemical properties, quantitative data on its inhibitory effects, and detailed experimental protocols for its application in research settings.

Introduction

This compound, chemically known as 1-methyl-3-phenyl-5-[3-(trifluoromethyl)phenyl]pyridin-4(1H)-one, was first reported as a potential herbicide in 1976.[1] It is widely used in aquatic environments to control invasive plant species.[1] Its efficacy stems from its specific inhibition of phytoene desaturase (PDS), an enzyme that catalyzes two desaturation steps in the carotenoid biosynthesis pathway, converting 15-cis-phytoene (B30313) into 9,15,9'-tri-cis-ζ-carotene.[2][3] The resulting carotenoid deficiency leaves chlorophyll unprotected from photo-oxidation, leading to the characteristic bleaching phenotype.[4]

Furthermore, since carotenoids are precursors to the plant hormone abscisic acid (ABA), this compound treatment also leads to ABA deficiency.[5][6] This has significant implications for various physiological processes, including seed dormancy, germination, and stress responses.[5][7] These specific effects make this compound a valuable chemical probe for researchers investigating these pathways.

Chemical and Physical Properties of this compound

This compound is a colorless, crystalline solid with the following properties:

| Property | Value |

| IUPAC Name | 1-Methyl-3-phenyl-5-[3-(trifluoromethyl)phenyl]pyridin-4(1H)-one |

| CAS Number | 59756-60-4 |

| Molecular Formula | C₁₉H₁₄F₃NO |

| Molar Mass | 329.3 g/mol |

| Melting Point | 154.5 °C |

| Appearance | Colorless solid |

Mechanism of Action: Inhibition of Phytoene Desaturase

The primary molecular target of this compound is the enzyme phytoene desaturase (PDS).[1] PDS is a key enzyme in the carotenoid biosynthesis pathway, responsible for introducing double bonds into the phytoene molecule.[2]

The Carotenoid Biosynthesis Pathway and PDS

The initial steps of carotenoid biosynthesis occur in the plastids. The enzyme phytoene synthase (PSY) catalyzes the formation of 15-cis-phytoene from two molecules of geranylgeranyl diphosphate. PDS then introduces two double bonds into 15-cis-phytoene, leading to the formation of 9,15,9'-tri-cis-ζ-carotene.[2][8] This process is essential for the production of all downstream carotenoids, including β-carotene, lutein, and the precursors for abscisic acid.[9]

Enzyme Kinetics of PDS Inhibition

Kinetic studies have shown that PDS follows an ordered ping-pong bi-bi kinetic mechanism. In this mechanism, the carotene substrate and the quinone electron acceptor successively bind to the same catalytic site. This compound is believed to act as a non-competitive inhibitor with respect to phytoene, suggesting it binds to a site other than the phytoene binding site, likely the plastoquinone (B1678516) binding site, thereby blocking the reoxidation of the FAD cofactor.[2]

Quantitative Data on this compound's Effects

The inhibitory effect of this compound on PDS and its downstream physiological consequences have been quantified in numerous studies.

In Vitro Enzyme Inhibition

The potency of this compound as a PDS inhibitor is reflected in its low inhibition constant (Ki).

| Parameter | Value | Organism/System |

| Ki | 0.03 µM | Cyanobacterium (Anacystis nidulans) |

Effects on Pigment Accumulation

This compound treatment leads to a dose-dependent accumulation of phytoene and a reduction in colored carotenoids and chlorophylls.

Table 4.2.1: Effect of this compound on Phytoene and Carotene Content in Aquatic Plants

| Plant Species | This compound Concentration | Exposure Duration | Phytoene Accumulation | Carotene Reduction |

| Hydrilla verticillata (mature) | 5 µg/L | 2 weeks | - | 78% |

| Triticum aestivum (Wheat) | Agronomic rates | - | ≥72 µg/g FW | - |

| Ipomoea lacunosa (Morningglory) | Agronomic rates | - | ≥72 µg/g FW | - |

| Various aquatic species | 2.5-5 µg/L | 5 days | Significant increase | - |

Table 4.2.2: Effect of this compound on Carotenoid and Chlorophyll Content in Hydrilla

| Plant Age | This compound Concentration (ppb) | Exposure Duration (weeks) | Carotenoid Reduction (%) | Chlorophyll Reduction (%) |

| Mature | 5.0 | 2 | 75 | ~65 |

| Mature | 50 | 2 | >90 | ~80 |

| Young | 5.0 | >2 | - | 54-68 |

| Young | 50 | - | - | ~65 |

Effects on Abscisic Acid (ABA) Levels

This compound treatment significantly reduces ABA levels in plants, particularly under stress conditions that would normally induce ABA synthesis.

Table 4.3.1: Effect of this compound on ABA Accumulation in Vicia faba

| Treatment | Light Intensity | Stress Condition | ABA Accumulation |

| 10 µM this compound | High (600 µmol m⁻² s⁻¹) | Drought | Fully blocked |

| Control | High (600 µmol m⁻² s⁻¹) | Drought | Significant increase |

| 10 µM this compound | Low (40 µmol m⁻² s⁻¹) | Drought | No accumulation |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

In Vitro Phytoene Desaturase (PDS) Inhibition Assay

This assay measures the activity of PDS in the presence and absence of inhibitors like this compound.

Materials:

-

Recombinant PDS enzyme (e.g., expressed in E. coli)

-

Phytoene substrate (dissolved in a suitable solvent like acetone)

-

Liposomes (e.g., phosphatidylcholine)

-

Assay buffer (e.g., Tris-HCl with cofactors like FAD)

-

Electron acceptor (e.g., decyl-plastoquinone)

-

This compound stock solution (in a suitable solvent like DMSO)

-

Extraction solvent (e.g., chloroform:methanol (B129727), 2:1 v/v)

-

HPLC system with a photodiode array (PDA) detector

Procedure:

-

Prepare Phytoene-Containing Liposomes:

-

Dry down a known amount of phytoene from its solvent under a stream of nitrogen.

-

Resuspend the phytoene in the liposome (B1194612) solution by sonication.

-

-

Set up the Reaction Mixture:

-

In a microcentrifuge tube, combine the assay buffer, recombinant PDS enzyme, and the electron acceptor.

-

Add the desired concentrations of this compound (or solvent control).

-

Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30°C) for a few minutes.

-

-

Start the Reaction:

-

Initiate the reaction by adding the phytoene-containing liposomes to the reaction mixture.

-

Incubate at the optimal temperature for a defined period (e.g., 30-60 minutes).

-

-

Stop the Reaction and Extract Carotenoids:

-

Stop the reaction by adding the extraction solvent.

-

Vortex thoroughly and centrifuge to separate the phases.

-

-

Analyze by HPLC:

-

Collect the organic (lower) phase, dry it down under nitrogen, and resuspend in a small volume of a suitable solvent (e.g., chloroform).

-

Inject the sample into the HPLC system to separate and quantify the remaining phytoene and the product, ζ-carotene.

-

-

Data Analysis:

-

Calculate the percentage of PDS inhibition by comparing the rate of ζ-carotene formation in the presence of this compound to the control.

-

Determine the IC50 value by plotting the percentage of inhibition against a range of this compound concentrations.

-

Whole-Plant Bleaching Assay

This assay assesses the herbicidal effect of this compound on whole plants.

Materials:

-

Test plant species (e.g., Arabidopsis thaliana, duckweed, or other susceptible plants)

-

Growth medium (e.g., soil, hydroponic solution, or agar (B569324) plates)

-

This compound stock solution

-

Growth chamber with controlled light and temperature

Procedure:

-

Plant Growth:

-

Grow the test plants to a suitable developmental stage (e.g., seedlings with a few true leaves).

-

-

This compound Application:

-

For soil-grown plants, apply this compound as a soil drench.

-

For hydroponically grown plants, add this compound to the nutrient solution.

-

For plants on agar plates, incorporate this compound into the growth medium.

-

Include a solvent control group.

-

-

Incubation:

-

Place the treated plants in a growth chamber under appropriate light and temperature conditions.

-

-

Observation and Data Collection:

-

Visually assess the plants daily or every few days for signs of bleaching (chlorosis), starting from the newly developing tissues.

-

Quantify the bleaching effect by measuring the chlorophyll content of the leaves at different time points.

-

Measure other parameters such as plant height, fresh weight, and dry weight to assess growth inhibition.

-

-

Data Analysis:

-

Generate dose-response curves by plotting the observed effects (e.g., chlorophyll reduction, growth inhibition) against the this compound concentration.

-

HPLC Quantification of Carotenoids, Chlorophylls, and Phytoene

This protocol allows for the simultaneous or sequential quantification of major pigments from plant tissues.

Materials:

-

Plant tissue

-

Liquid nitrogen

-

Extraction solvent (e.g., 100% acetone (B3395972) or acetone:water mixtures)

-

Saturated sodium chloride solution

-

Hexane (B92381) or diethyl ether

-

Anhydrous sodium sulfate

-

HPLC system with a C18 reversed-phase column and a PDA detector

-

Pigment standards (e.g., β-carotene, chlorophyll a, chlorophyll b, lutein)

Procedure:

-

Sample Preparation:

-

Freeze a known weight of plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

-

-

Pigment Extraction:

-

Add the extraction solvent to the powdered tissue and vortex thoroughly.

-

Centrifuge to pellet the cell debris.

-

Collect the supernatant. Repeat the extraction until the pellet is colorless.

-

-

Phase Separation (for concentrating non-polar pigments):

-

Combine the supernatants and add a saturated NaCl solution and hexane (or diethyl ether).

-

Vortex and allow the phases to separate.

-

Collect the upper organic phase containing the pigments.

-

-

Drying and Reconstitution:

-

Dry the organic phase over anhydrous sodium sulfate.

-

Evaporate the solvent under a stream of nitrogen.

-

Resuspend the pigment extract in a known volume of a suitable solvent for HPLC analysis (e.g., mobile phase).

-

-

HPLC Analysis:

-

Inject the sample into the HPLC system.

-

Use a gradient elution program with a mobile phase typically consisting of a mixture of solvents like acetonitrile (B52724), methanol, water, and ethyl acetate.

-

Monitor the elution of pigments at different wavelengths (e.g., ~286 nm for phytoene, ~450 nm for carotenoids, and ~660 nm for chlorophylls).

-

-

Quantification:

-

Identify the peaks by comparing their retention times and absorption spectra with those of pure standards.

-

Quantify the pigments by integrating the peak areas and using calibration curves generated from the standards.

-

HPLC Quantification of Abscisic Acid (ABA)

This protocol outlines the extraction and quantification of ABA from plant tissues.

Materials:

-

Plant tissue

-

Extraction solvent (e.g., 80% methanol with an antioxidant like butylated hydroxytoluene)

-

Internal standard (e.g., deuterated ABA, D6-ABA)

-

Diethyl ether

-

2% acetic acid in water

-

HPLC system with a C18 column and a UV or mass spectrometry (MS) detector

Procedure:

-

Extraction:

-

Homogenize a known weight of plant tissue in the cold extraction solvent.

-

Add a known amount of the internal standard.

-

Incubate at 4°C in the dark for several hours.

-

Centrifuge and collect the supernatant.

-

-

Purification:

-

Dry the supernatant under vacuum or nitrogen.

-

Resuspend the residue in 2% acetic acid.

-

Perform a liquid-liquid extraction with diethyl ether.

-

Collect the ether phase, which contains the ABA.

-

-

Drying and Reconstitution:

-

Evaporate the ether phase to dryness.

-

Resuspend the ABA extract in the HPLC mobile phase.

-

-

HPLC Analysis:

-

Inject the sample into the HPLC system.

-

Use an appropriate mobile phase (e.g., a gradient of acetonitrile and water with 1% acetic acid).

-

Detect ABA by UV absorbance (around 254 nm) or for higher sensitivity and specificity, by mass spectrometry.

-

-

Quantification:

-

Quantify the endogenous ABA by comparing its peak area to that of the internal standard.

-

Visualizing Experimental and Logical Workflows

Graphviz can be used to create clear diagrams of experimental workflows and the logical relationships underlying the effects of this compound.

General Experimental Workflow for Studying this compound Effects

Downstream Physiological Consequences of ABA Deficiency

The inhibition of ABA biosynthesis by this compound has several important physiological consequences beyond the direct effects on pigmentation. These include:

-

Promotion of Seed Germination: ABA is a key hormone in maintaining seed dormancy. This compound treatment can break dormancy and promote germination, even under conditions that would normally be inhibitory (e.g., high temperatures).[5][10]

-

Altered Stress Responses: ABA is crucial for plant responses to abiotic stresses like drought and salinity. This compound-treated plants often exhibit increased sensitivity to these stresses due to their inability to mount a normal ABA-dependent stress response (e.g., stomatal closure).[6][7]

-

Developmental Changes: Reduced ABA levels can lead to developmental alterations, such as vivipary (premature germination of seeds while still on the parent plant) and changes in root architecture.[6]

-

Interaction with Other Hormone Pathways: ABA signaling pathways interact with those of other plant hormones, such as jasmonic acid (JA) and salicylic (B10762653) acid (SA). This compound-induced ABA deficiency can therefore lead to complex cross-talk effects, altering the plant's overall hormonal balance and its responses to various stimuli.[11]

Conclusion

This compound's specific and potent inhibition of phytoene desaturase makes it an indispensable tool for researchers in plant biology, agriculture, and drug development. Its well-characterized mechanism of action allows for targeted studies of the carotenoid and abscisic acid biosynthesis pathways. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for scientists seeking to utilize this compound in their research. By understanding and applying these methodologies, researchers can continue to unravel the complex roles of carotenoids and ABA in plant growth, development, and interaction with the environment.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Plant-type phytoene desaturase: Functional evaluation of structural implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure of Phytoene Desaturase Provides Insights into Herbicide Binding and Reaction Mechanisms Involved in Carotene Desaturation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DSpace [repository.tcu.edu]

- 5. Chemical disruption of ABA signaling overcomes high-temperature inhibition of seed germination and enhances seed priming responses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Reversed Phase HPLC-DAD Profiling of Carotenoids, Chlorophylls and Phenolic Compounds in Adiantum capillus-veneris Leaves [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Carotenoid Biosynthesis in Arabidopsis: A Colorful Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aocs.org [aocs.org]

- 10. In vitro carotenogenesis and characterization of the phytoene desaturase reaction in Anacystis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Influence of Abscisic Acid-Biosynthesis Inhibitor this compound on the Feeding Behavior and Fecundity of Nilaparvata lugens - PMC [pmc.ncbi.nlm.nih.gov]

Fluridone's Role in Inhibiting Carotenoid Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluridone, a systemic herbicide, serves as a potent and specific inhibitor of the carotenoid biosynthesis pathway in plants and other photosynthetic organisms. Its primary mode of action is the inhibition of phytoene (B131915) desaturase (PDS), a key enzyme responsible for the desaturation of phytoene. This inhibition leads to the accumulation of the colorless precursor phytoene and a subsequent depletion of colored carotenoids, resulting in a characteristic bleaching or albino phenotype. The absence of carotenoids, which are essential for photoprotection of the photosynthetic apparatus, ultimately leads to chlorophyll (B73375) degradation and cell death under light conditions. Furthermore, as carotenoids are precursors for the plant hormone abscisic acid (ABA), this compound treatment also indirectly impacts ABA-regulated processes. This technical guide provides an in-depth overview of this compound's mechanism of action, presents quantitative data on its inhibitory effects, details relevant experimental protocols, and visualizes the key pathways and workflows.

Mechanism of Action

This compound, with the chemical formula C₁₉H₁₄F₃NO, is a pyridinone herbicide that specifically targets and inhibits the enzyme phytoene desaturase (PDS).[1][2] PDS is a crucial enzyme in the carotenoid biosynthesis pathway, responsible for catalyzing the conversion of the colorless C40 hydrocarbon phytoene into colored carotenoids through the introduction of double bonds.[3][4] By inhibiting PDS, this compound blocks the pathway at an early stage, leading to the accumulation of phytoene and its precursor, phytofluene (B1236011).[5] This blockage prevents the synthesis of downstream carotenoids such as β-carotene, lutein, and xanthophylls.

The primary consequence of carotenoid depletion is the photodegradation of chlorophyll. Carotenoids play a vital role in photoprotection by quenching triplet chlorophyll and scavenging reactive oxygen species (ROS) generated during photosynthesis.[5] In the absence of these protective pigments, the photosynthetic apparatus is vulnerable to photo-oxidative damage, resulting in the characteristic bleaching of the plant tissue.[5]

Furthermore, the inhibition of carotenoid synthesis by this compound has a secondary effect on the biosynthesis of the plant hormone abscisic acid (ABA), as certain carotenoids are precursors for ABA synthesis.[6] This can impact various physiological processes regulated by ABA, such as seed dormancy, stomatal closure, and stress responses.

Quantitative Data on this compound Inhibition

The inhibitory effect of this compound on carotenoid synthesis has been quantified in various studies across different organisms. The following tables summarize key quantitative data.

Table 1: Inhibitory Concentrations of this compound

| Parameter | Organism/Enzyme | Value | Reference |

| Ki | Phytoene desaturase | 0.03 µM | [7] |

| LC50 | Anacystis nidulans (cyanobacterium) | 0.125 µM | [7] |

| Effective Concentration | Haematococcus pluvialis | 0.25 - 2.00 mg/L | [2] |

| Effective Concentration | Triticum aestivum (wheat) seedlings | 50 and 100 µM | [7] |

| Effective Concentration | Vicia faba (fava bean) leaves | 10 µM | [7] |

Table 2: Effects of this compound on Carotenoid and Chlorophyll Content

| Organism | This compound Concentration | Effect on Carotenoids | Effect on Chlorophyll | Reference |

| Salix babylonica 'Tortuosa' | 10 mg/L | Total carotenoids decreased from 0.69 mg/g DW to 0.02 mg/g DW | Chlorophyll a decreased from 3.85 to 0.11 mg/g DW; Chlorophyll b decreased from 2.02 to 0.13 mg/g DW | [6][8] |

| Triticum aestivum (wheat) | Not specified | Accumulation of phytoene to ≥72 µg/g FW and phytofluene to ≥5 µg/g FW | - | [4] |

| Mature Hydrilla | 5 µg/L (2-week exposure) | 78% reduction in carotene | - | [4] |

Experimental Protocols

Phytoene Desaturase (PDS) Activity Assay

This protocol describes a non-radioactive cell-free assay to determine the inhibitory effect of this compound on PDS activity.

Materials:

-

E. coli transformant expressing PDS

-

E. coli transformant producing phytoene

-

Lysis buffer (e.g., Tris-HCl with protease inhibitors)

-

Phytoene substrate (extracted from the producer E. coli)

-

Reaction buffer (containing cofactors like FAD)

-

This compound solutions of varying concentrations

-

HPLC system with a photodiode array (PDA) detector

-

Solvents for extraction and HPLC (e.g., chloroform, methanol (B129727), acetonitrile, methyl tert-butyl ether)

Procedure:

-

Enzyme Preparation: Culture the PDS-expressing E. coli and induce protein expression. Harvest the cells and lyse them to release the enzyme. Centrifuge to pellet cell debris and collect the supernatant containing the active PDS.

-

Substrate Preparation: Extract phytoene from the phytoene-producing E. coli using organic solvents. Purify and quantify the phytoene concentration.

-

Enzyme Assay:

-

Set up reaction mixtures containing the reaction buffer, PDS enzyme extract, and phytoene substrate.

-

Add different concentrations of this compound to the experimental tubes. Include a control with no this compound.

-

Incubate the reactions at an optimal temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes).

-

-

Extraction of Products: Stop the reaction and extract the carotenoids (phytoene, phytofluene, ζ-carotene) using an organic solvent like chloroform/methanol (2:1, v/v).[9]

-

HPLC Analysis:

-

Dry the organic phase and resuspend the carotenoids in a suitable solvent for HPLC injection.

-

Analyze the samples using a C30 reverse-phase column.

-

Use a gradient elution program with solvents like methanol and methyl tert-butyl ether.[10]

-

Detect the products (phytofluene and ζ-carotene) and the remaining substrate (phytoene) using a PDA detector at their respective absorption maxima.

-

-

Data Analysis: Quantify the peak areas of the substrate and products. Calculate the enzyme activity as the amount of product formed per unit time. Determine the inhibitory effect of this compound by comparing the activity in the treated samples to the control. IC50 values can be calculated by plotting the percentage of inhibition against the this compound concentration.

Quantification of Phytoene Accumulation in Plant Tissue

This protocol outlines the procedure for extracting and quantifying phytoene from this compound-treated plant tissue using HPLC.

Materials:

-

Plant tissue (e.g., leaves, seedlings)

-

This compound solution

-

Liquid nitrogen

-

Mortar and pestle or homogenizer

-

Extraction solvent (e.g., acetone, hexane, or a mixture) containing an antioxidant like butylated hydroxytoluene (BHT).[11]

-

Anhydrous sodium sulfate

-

Rotary evaporator or nitrogen evaporator

-

HPLC system with a PDA detector

-

C30 reverse-phase column

-

Solvents for HPLC (e.g., methanol, methyl tert-butyl ether)

Procedure:

-

Plant Treatment: Treat plants with the desired concentration of this compound for a specific duration. Harvest the tissue of interest.

-

Sample Preparation:

-

Freeze the plant tissue in liquid nitrogen and grind it to a fine powder.[11]

-

Extract the pigments by homogenizing the powder with the extraction solvent.

-

Filter or centrifuge the extract to remove solid debris.

-

-

Saponification (Optional): To remove interfering chlorophylls (B1240455) and lipids, the extract can be saponified with potassium hydroxide.[1]

-

Extraction and Concentration:

-

Partition the carotenoids into an immiscible organic solvent like hexane.

-

Wash the organic phase with water to remove polar impurities.

-

Dry the organic phase with anhydrous sodium sulfate.

-

Evaporate the solvent to concentrate the carotenoid extract.

-

-

HPLC Analysis:

-

Redissolve the dried extract in a known volume of a suitable solvent for HPLC injection.

-

Inject the sample into the HPLC system equipped with a C30 column.

-

Use a suitable mobile phase gradient to separate phytoene from other pigments.

-

Detect phytoene using the PDA detector at its characteristic absorbance maximum (around 285 nm).

-

-

Quantification: Identify and quantify the phytoene peak based on the retention time and absorption spectrum of a phytoene standard. Calculate the concentration of phytoene in the original plant tissue (e.g., in µg/g fresh weight or dry weight).

Transcriptome Analysis of this compound-Treated Plants

This protocol provides a general workflow for analyzing changes in gene expression in response to this compound treatment using RNA sequencing (RNA-seq).

Materials:

-

Plant tissue from control and this compound-treated plants

-

Liquid nitrogen

-

RNA extraction kit

-

DNase I

-

Spectrophotometer or fluorometer for RNA quantification

-

Bioanalyzer for RNA quality assessment

-

Next-generation sequencing (NGS) platform

-

Bioinformatics software for data analysis

Procedure:

-

Sample Collection and RNA Extraction:

-

Harvest tissue from control and this compound-treated plants and immediately freeze in liquid nitrogen.

-

Extract total RNA using a suitable kit, following the manufacturer's instructions.

-

Treat the RNA samples with DNase I to remove any contaminating genomic DNA.

-

-

RNA Quality Control:

-

Quantify the RNA concentration using a spectrophotometer or fluorometer.

-

Assess the RNA integrity (RIN value) using a bioanalyzer. High-quality RNA is crucial for reliable RNA-seq results.

-

-

Library Preparation and Sequencing:

-

Prepare cDNA libraries from the high-quality RNA samples. This typically involves mRNA purification, fragmentation, reverse transcription, and adapter ligation.

-

Sequence the libraries on an NGS platform (e.g., Illumina).

-

-

Bioinformatics Analysis:

-

Quality Control of Raw Reads: Assess the quality of the sequencing reads and trim low-quality bases and adapter sequences.

-

Read Mapping: Align the high-quality reads to a reference genome or transcriptome.[12]

-

Gene Expression Quantification: Count the number of reads mapping to each gene to determine its expression level.

-

Differential Gene Expression Analysis: Identify genes that are significantly up- or downregulated in the this compound-treated samples compared to the control.

-

Functional Annotation and Enrichment Analysis: Annotate the differentially expressed genes and perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) to understand the biological processes affected by this compound treatment.[13]

-

-

Validation (Optional): Validate the expression of key differentially expressed genes using quantitative real-time PCR (qRT-PCR).[14]

Visualizations

Carotenoid Biosynthesis Pathway and this compound's Site of Action

Caption: Carotenoid biosynthesis pathway illustrating this compound's inhibition of Phytoene Desaturase (PDS).

Experimental Workflow for Investigating this compound's Effects

Caption: General experimental workflow for studying the effects of this compound on carotenoid synthesis.

Conclusion

This compound is a highly effective and specific inhibitor of phytoene desaturase, a critical enzyme in the carotenoid biosynthesis pathway. Its application provides a valuable tool for studying carotenoid function and the consequences of its depletion in plants and other photosynthetic organisms. The detailed protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and professionals in the fields of plant science, herbicide development, and drug discovery to design and execute experiments aimed at further elucidating the intricate roles of carotenoids and the impact of their inhibition. The provided visualizations of the signaling pathway and experimental workflows serve as a clear conceptual framework for understanding and investigating the mechanism of action of this compound.

References

- 1. HPLC Analysis and Determination of Carotenoid Pigments in Commercially Available Plant Extracts [foodandnutritionjournal.org]

- 2. Research of this compound’s Effects on Growth and Pigment Accumulation of Haematococcus pluvialis Based on Transcriptome Sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A new non-radioactive assay of phytoene desaturase to evaluate bleaching herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. apms.org [apms.org]

- 5. Inhibition of Carotenoid Synthesis by this compound and Norflurazon | Weed Science | Cambridge Core [cambridge.org]

- 6. Effect of this compound on Roots and Leaf Buds Development in Stem Cuttings of Salix babylonica (L.) ‘Tortuosa’ and Related Metabolic and Physiological Traits - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | TargetMol [targetmol.com]

- 8. researchgate.net [researchgate.net]

- 9. Plant-type phytoene desaturase: Functional evaluation of structural implications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scielo.br [scielo.br]

- 11. benchchem.com [benchchem.com]

- 12. Strategies for transcriptome analysis in nonmodel plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Transcriptomic Analysis of Changes in Gene Expression During Flowering Induction in Sugarcane Under Controlled Photoperiodic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Transcriptome analysis reveals gene responses to herbicide, tribenuron methyl, in Brassica napus L. during seed germination - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and History of Fluridone: A Technical Guide

An In-depth Examination of the Development of a Systemic Herbicide

This technical guide provides a comprehensive overview of the discovery, history, and mechanism of action of the herbicide Fluridone. It is intended for researchers, scientists, and professionals in the fields of drug development and agriculture who are interested in the scientific journey of a successful herbicidal agent. This guide details the key experiments, quantitative data, and the underlying biochemical pathways associated with this compound's efficacy.

Introduction

This compound, with the IUPAC name 1-methyl-3-phenyl-5-[3-(trifluoromethyl)phenyl]pyridin-4(1H)-one, is a selective, systemic herbicide primarily used to control invasive aquatic plants.[1][2] First reported as a potential herbicide for cotton fields in 1976, it was later registered with the U.S. Environmental Protection Agency (EPA) in 1986.[1][2] Developed by Lilly Research Laboratories, a division of Eli Lilly and Company, this compound has become a critical tool in the management of problematic aquatic weeds such as hydrilla (Hydrilla verticillata) and Eurasian watermilfoil (Myriophyllum spicatum).[3][4] Its unique mode of action, which involves the inhibition of carotenoid biosynthesis, leads to a characteristic "bleaching" of the target plants.[1][2]

Discovery and Development Timeline

The development of this compound can be traced back to the herbicide screening programs of Eli Lilly and Company. While the specific details of the initial screening that identified the herbicidal properties of the pyridinone class of compounds are proprietary, the timeline of its public emergence and registration is well-documented.

-

1976: The compound is first reported as a potential herbicide for use in cotton fields.[1][2]

-

1977: Eli Lilly and Company is assigned a patent for the use of pyridine (B92270) derivatives for regulating the growth of aquatic weeds.[3]

-

1979: Early field trials demonstrate this compound's effectiveness in controlling various rooted aquatic vascular plants.[4]

-

1986: this compound is officially registered with the U.S. Environmental Protection Agency (EPA) for use as an aquatic herbicide.[1][2][5]

-

1993: this compound is registered for use in New York State.[6]

Physicochemical and Toxicological Properties

A summary of the key physicochemical and toxicological properties of this compound is presented in the tables below. This data is essential for understanding its environmental fate and its safety profile.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₁₉H₁₄F₃NO | [7] |

| Molar Mass | 329.3 g/mol | [2][7] |

| Appearance | Colorless to off-white/tan solid | [1][2][4] |

| Melting Point | 154.5 °C | [2] |

| Water Solubility | 12 mg/L (12 ppm) | [6][8] |

| Vapor Pressure | 9.8 x 10⁻⁸ mm Hg | [7] |

| Octanol-Water Partition Coefficient (Kow) | 74.1 | [7] |

| Soil Adsorption Coefficient (Koc) | 350 - 2,462 | [7] |

| Aqueous Photolysis Half-life | 1 - 7 days | [2][7] |

| Soil/Sediment Half-life | ~9 months | [1][2] |

Table 2: Toxicological Profile of this compound

| Test Organism | Endpoint | Value | Reference(s) |

| Rat (oral) | LD₅₀ | >10,000 mg/kg | [4] |

| Bluegill Sunfish | LC₅₀ (96-hour) | 12.8 mg/L | [4] |

| Rainbow Trout | LC₅₀ (96-hour) | 4.2 mg/L | [4] |

| Daphnia magna | EC₅₀ (48-hour) | 6.3 mg/L | [4] |

Mechanism of Action: Inhibition of Carotenoid Biosynthesis

This compound's herbicidal activity stems from its potent and specific inhibition of the enzyme phytoene (B131915) desaturase (PDS).[1][2] PDS is a key enzyme in the carotenoid biosynthesis pathway in plants. Carotenoids serve two vital functions in plants: they act as accessory pigments for photosynthesis and, more critically, they protect chlorophyll (B73375) from photo-oxidation.[8] By inhibiting PDS, this compound prevents the conversion of phytoene into ζ-carotene, a crucial step in the formation of colored carotenoids like β-carotene and lutein.[9] The accumulation of the colorless precursor phytoene and the depletion of protective carotenoids leads to the rapid degradation of chlorophyll in the presence of sunlight, resulting in the characteristic white or pink "bleached" appearance of treated plants and their eventual death.[10]

The following diagram illustrates the carotenoid biosynthesis pathway and the point of inhibition by this compound.

Caption: Carotenoid biosynthesis pathway in plants and the inhibitory action of this compound on Phytoene Desaturase (PDS).

Quantitative Efficacy Data

The efficacy of this compound is dependent on the target species, concentration, and exposure time. The following table summarizes key quantitative data from various studies.

Table 3: this compound Efficacy Data

| Target Species | Parameter | Concentration | Results | Reference(s) |

| Hydrilla verticillata (susceptible strain) | GR₅₀ (Growth Reduction 50%) | 5.78 µg/L | 50% reduction in shoot weight | [11] |

| Hydrilla verticillata (resistant strain) | GR₅₀ (Growth Reduction 50%) | 37.6 µg/L | 50% reduction in shoot weight | [11] |

| Hydrilla verticillata | Tuber formation reduction | 5.0 and 50 ppb | Significant reduction in tuber formation under short-day conditions | [12] |

| Hydrilla verticillata | β-carotene levels | ≥5 µg/L | Depressed β-carotene levels after 3 days of treatment | [11] |

| Various aquatic plants | Effective concentration range | 5 - 150 ppb | Control of susceptible species in field applications | [10][13] |

| Oscillatoria chalybea (blue-green algae) | IC₅₀ (Inhibitory Concentration 50%) | >1,000 µM (>329,300 µg/L) | Low sensitivity to this compound | [13] |

Experimental Protocols

This section outlines the general methodologies for key experiments used in the evaluation of this compound's herbicidal activity.

Phytoene Desaturase (PDS) Inhibition Assay

This in vitro assay is used to determine the direct inhibitory effect of this compound on the PDS enzyme.

Methodology:

-

Enzyme Preparation: PDS can be obtained from recombinant expression systems (e.g., E. coli) or from isolated plant chloroplasts.[9]

-

Substrate Preparation: The substrate, ¹⁴C-labeled or unlabeled phytoene, is synthesized enzymatically or chemically.[9]

-

Assay Reaction: The PDS enzyme is incubated with phytoene in a suitable buffer system containing necessary cofactors (e.g., FAD, plastoquinone). Various concentrations of this compound are added to the reaction mixtures.[9]

-

Product Extraction and Analysis: The reaction is stopped, and the carotenoids are extracted using an organic solvent (e.g., acetone, hexane).[14] The products of the reaction (phytofluene and ζ-carotene) are separated and quantified using High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector.[9]

-

Data Analysis: The percentage of inhibition of PDS activity is calculated for each this compound concentration, and the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) is determined.

Whole Plant Efficacy Studies (Laboratory)

These studies are conducted to determine the dose-response of target plants to this compound under controlled conditions.

Methodology:

-

Plant Culture: Target aquatic plants (e.g., Hydrilla) are cultured in a controlled environment (e.g., aquaria or growth chambers) with defined light, temperature, and nutrient conditions.

-

Herbicide Application: this compound is added to the water at a range of concentrations.

-

Exposure Period: The plants are exposed to the herbicide for a defined period (e.g., 7 to 30 days).[11]

-

Data Collection: At the end of the exposure period, various parameters are measured, including:

-

Data Analysis: Dose-response curves are generated to determine parameters such as the GR₅₀ (concentration causing 50% growth reduction).[11]

Field Trials for Aquatic Herbicides

Field trials are essential to evaluate the efficacy of a herbicide under real-world conditions.

Methodology:

-

Site Selection: Test sites (e.g., ponds, lake enclosures) with the target weed population are selected.[15]

-

Pre-treatment Assessment: The density and distribution of the target and non-target plant species are assessed. Water quality parameters (e.g., pH, temperature, flow) are also measured.[15]

-

Herbicide Application: this compound is applied using appropriate methods (e.g., surface spray, subsurface injection, granular formulation) to achieve the target concentration in the water.[4]

-

Monitoring: Water samples are collected at regular intervals to monitor the herbicide concentration and ensure the desired exposure time is maintained. The plant community is monitored for changes in biomass, species composition, and visual symptoms of herbicide efficacy.[15][16]

-

Post-treatment Assessment: The long-term effects of the treatment on the plant community are evaluated over one or more growing seasons.[15]

The following diagram illustrates a typical workflow for herbicide discovery and development.

Caption: A generalized workflow for the discovery and development of a new herbicide.

Conclusion

The discovery and development of this compound represent a significant advancement in the field of aquatic plant management. Its unique mode of action, targeting the carotenoid biosynthesis pathway, provides a selective and effective means of controlling invasive aquatic weeds. The journey from its initial identification as a potential herbicide to its widespread use today is a testament to the rigorous scientific process of discovery, preclinical and field development, and regulatory approval. This technical guide has provided an in-depth look at the history, mechanism, and key experimental data that underpin the success of this compound as a valuable tool for maintaining the health and balance of aquatic ecosystems.

References

- 1. Building Improved Workflows for Herbicide Discovery: A Case Study with Moa Technology | Beyond the Bench | Separation Science [sepscience.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. US6686317B2 - Supported this compound compositions and methods - Google Patents [patents.google.com]

- 4. apms.org [apms.org]

- 5. moa-technology.com [moa-technology.com]

- 6. This compound FAQ – this compound Aquatic Herbicide [this compound.com]

- 7. This compound | C19H14F3NO | CID 43079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Cornell Cooperative Extension | this compound FAQ [monroe.cce.cornell.edu]

- 9. Plant-type phytoene desaturase: Functional evaluation of structural implications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound Considerations - Plant Management in Florida Waters - An Integrated Approach - University of Florida, Institute of Food and Agricultural Sciences - UF/IFAS [plants.ifas.ufl.edu]

- 11. files.core.ac.uk [files.core.ac.uk]

- 12. apms.org [apms.org]

- 13. fs.usda.gov [fs.usda.gov]

- 14. Herbicide Treatments Alter Carotenoid Profiles for 14C Tracer Production from Tomato (Solanum lycopersicum cv. VFNT cherry) Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 15. apms.org [apms.org]

- 16. Cornell Cooperative Extension | Water Monitoring Post-Herbicide [ccetompkins.org]

The Impact of Fluridone on Chlorophyll Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism by which the herbicide fluridone induces chlorophyll (B73375) degradation in plants. By elucidating the core signaling pathways, providing detailed experimental protocols, and presenting quantitative data, this document serves as a comprehensive resource for professionals in plant science, herbicide development, and related fields.

Core Mechanism of Action: Inhibition of Carotenoid Biosynthesis

This compound's primary mode of action is the inhibition of the enzyme phytoene (B131915) desaturase (PDS), a critical component of the carotenoid biosynthetic pathway.[1] Carotenoids serve a vital photoprotective role in plants by quenching triplet chlorophyll and scavenging reactive oxygen species (ROS) generated during photosynthesis. In the absence of carotenoids, chlorophyll is left vulnerable to photooxidation by excess light energy, leading to its degradation and the characteristic "bleaching" or whitening of plant tissues.[2][3][4]

The signaling pathway initiated by this compound exposure can be summarized as follows:

Transcriptome analysis in the alga Haematococcus pluvialis has revealed downstream effects of this compound treatment, including the downregulation of genes related to photosynthesis and carotenoid synthesis.[1] This suggests a broader regulatory impact on plastid function beyond the direct inhibition of PDS.

Quantitative Impact of this compound on Pigment Content

The application of this compound results in a quantifiable, dose-dependent, and time-dependent reduction in chlorophyll and carotenoid concentrations in susceptible plants. The following tables summarize findings from various studies on different plant and algal species.

Table 1: Effect of this compound on Pigment Content of Hydrilla verticillata

| This compound Concentration (ppb) | Exposure Time (weeks) | Carotenoid Reduction (%) | Chlorophyll Reduction (%) | Reference |

| 0.5 | 6-12 | 44 - 57 | 44 - 57 | [2] |

| 5.0 | 2 | ~75 | >65 | [2] |

| 5.0 | 6 | ~75 | >65 | [2] |

| 5.0 | 12 | ~100 | >65 | [2] |

| 10 | 2+ | Significant Decrease | Significant Decrease | [5] |

| 50 | 2 | ~100 | >80 | [2] |

| 50 | 6 | ~100 | >80 | [2] |

| 50 | 12 | ~100 | >80 | [2] |

Table 2: Effect of this compound on Pigment Content of Haematococcus pluvialis (Green Stage)

| This compound Concentration (mg/L) | Exposure Time (days) | Chlorophyll a (relative to control) | Chlorophyll b (relative to control) | Reference |

| 0.25 | 12 | Decreased | Decreased | [1] |

| 0.50 | 12 | Decreased | Decreased | [1] |

| 1.00 | 12 | Significantly Decreased | Significantly Decreased | [1] |

| 2.00 | 12 | Significantly Decreased | Significantly Decreased | [1] |

Table 3: Effect of this compound on Pigment Content of Salix babylonica Leaf Buds

| Treatment | Total Carotenoids (mg/g DW) | Total Chlorophylls (mg/g DW) | Reference |

| Control | 0.69 | 5.87 | [6] |

| This compound (in solution) | 0.02 | 0.24 | [6] |

Table 4: Effect of this compound on Biomass of Lemna minor (Duckweed)

| This compound Concentration (ppb) | Exposure Time (weeks) | Biomass Reduction (%) | Reference |

| 15 | 12 | 40 | [7] |

| 25 | 12 | 100 | [7] |

| 50 | 12 | 100 | [7] |

| 75 | 12 | 100 | [7] |

Experimental Protocols

This section provides a detailed methodology for the extraction and spectrophotometric quantification of chlorophyll and carotenoids to assess the impact of this compound.

Materials and Equipment

-

Reagents: 100% Acetone (B3395972) (or 80% acetone, or 100% methanol), deionized water, quartz sand.

-

Equipment: Spectrophotometer, centrifuge, mortar and pestle, volumetric flasks, pipettes, analytical balance, filter paper.

Experimental Workflow

The general workflow for assessing the impact of this compound on plant pigments is as follows:

Detailed Procedure for Pigment Extraction and Quantification

-

Sample Preparation: Harvest a known fresh weight (e.g., 0.1 g) of plant tissue (apical meristems are often used as they show the most pronounced effects).

-

Homogenization: Place the tissue in a chilled mortar with a small amount of quartz sand. Add a known volume of 100% acetone (e.g., 5 mL) and grind thoroughly until a homogenous slurry is formed. All steps should be performed under dim light to prevent pigment degradation.

-

Centrifugation: Transfer the homogenate to a centrifuge tube and centrifuge at 3000-5000 x g for 5-10 minutes to pellet the solid debris.

-

Supernatant Collection: Carefully decant the supernatant, which contains the extracted pigments, into a clean volumetric flask.

-

Re-extraction (Optional but Recommended): Resuspend the pellet in a smaller volume of acetone and centrifuge again. Combine the supernatants to ensure complete pigment extraction.

-

Volume Adjustment: Bring the final volume of the extract to a known volume (e.g., 10 mL) with the extraction solvent.

-

Spectrophotometry: Measure the absorbance of the clear supernatant at 663 nm, 646 nm, and 470 nm using a spectrophotometer. Use 100% acetone as a blank.

-

Calculations: Calculate the concentrations of chlorophyll a, chlorophyll b, and total carotenoids using the following equations for 100% acetone:

-

Chlorophyll a (µg/mL): 12.21 * A663 - 2.81 * A646

-

Chlorophyll b (µg/mL): 20.13 * A646 - 5.03 * A663

-

Total Carotenoids (µg/mL): (1000 * A470 - 3.27 * [Chl a] - 104 * [Chl b]) / 229

Note: [Chl a] and [Chl b] are the concentrations calculated in the previous steps.

-

-

Final Concentration: To express the pigment content per gram of fresh weight (µg/g FW), use the following formula:

-

Concentration (µg/g FW) = (Calculated pigment conc. (µg/mL) * Total extract volume (mL)) / Fresh weight of sample (g)

-

This technical guide provides a foundational understanding of the impact of this compound on chlorophyll degradation, supported by quantitative data and detailed experimental methodologies. This information is intended to be a valuable resource for researchers and professionals working to develop more effective and selective herbicides, as well as for those studying plant physiology and stress responses.

References

- 1. Research of this compound’s Effects on Growth and Pigment Accumulation of Haematococcus pluvialis Based on Transcriptome Sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apms.org [apms.org]

- 3. apms.org [apms.org]

- 4. Methods for assessing the toxicity of herbicides to submersed aquatic plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Interactive Effect of Photoperiod and this compound on Growth, Reproduction, and Biochemistry of Dioecious Hydrilla (Hydrilla Verticillata) [bioone.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Fluridone: A Technical Guide to its Core Properties and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluridone, an organic compound with the molecular formula C₁₉H₁₄F₃NO, is a systemic herbicide widely utilized for the management of invasive aquatic plants.[1] Its efficacy lies in its ability to interfere with carotenoid biosynthesis, a critical process for plant survival. This technical guide provides an in-depth overview of this compound, focusing on its chemical identity, mechanism of action, and key experimental data relevant to research and development.

Chemical and Physical Properties

This compound is chemically identified as 1-methyl-3-phenyl-5-[3-(trifluoromethyl)phenyl]-4(1H)-pyridinone.[1][2][3] It is a colorless, crystalline solid with a melting point of 154-155°C.[4] A comprehensive summary of its quantitative properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 59756-60-4 | [1][2][3][5] |

| Molecular Formula | C₁₉H₁₄F₃NO | [1][2][3][4][5] |

| Molar Mass | 329.3 g/mol | [1][3] |

| Melting Point | 154-155 °C | [4] |

| Water Solubility | 12 mg/L | [4] |

| Vapor Pressure | < 1 x 10⁻⁷ mm Hg at 25°C | [4] |

| Octanol-Water Partition Coefficient (Kow) | 74.1 | [4] |

Mechanism of Action: Inhibition of Phytoene (B131915) Desaturase

This compound's herbicidal activity stems from its role as a potent inhibitor of the enzyme phytoene desaturase (PDS).[1][5][6] PDS is a key enzyme in the carotenoid biosynthetic pathway, responsible for converting phytoene into phytofluene. Carotenoids are essential pigments that protect chlorophyll (B73375) from photodegradation.[4][7]

By inhibiting PDS, this compound disrupts the synthesis of carotenoids. This leads to an accumulation of phytoene and a depletion of downstream carotenoids.[5] Without the protective quenching effect of carotenoids, chlorophyll is rapidly destroyed by sunlight, a process known as "bleaching".[4] This ultimately leads to the cessation of photosynthesis and the death of the plant. The slow-acting nature of this compound, with effects appearing over 7-10 days and plant death occurring within 30-90 days, is a direct consequence of this mechanism.[4]

Experimental Protocols

Laboratory Bioassay for Herbicidal Efficacy

A common method to evaluate the herbicidal activity of this compound involves laboratory-based bioassays using target aquatic plant species.

Objective: To determine the concentration-dependent effects of this compound on plant health.

Methodology:

-

Plant Culture: Target aquatic plants, such as Hydrilla verticillata or Myriophyllum spicatum, are cultured in a suitable growth medium under controlled conditions (e.g., 25°C, 16:8 hour light:dark cycle).[8]

-

Treatment: Healthy, established plants are exposed to a range of this compound concentrations (e.g., 0.25, 0.5, 1.0, 2.0, 4.0 ppm) in aqueous solution.[8] Control groups with no this compound are included.

-

Observation: Plants are observed over a period of several weeks. Key endpoints include visual signs of chlorosis (whitening or pinkening of growing tips), necrosis, and overall plant mortality.[4][6]

-

Data Analysis: The effective concentration required to achieve a certain level of control (e.g., EC₅₀) can be determined.

Field Trials for Environmental Fate and Efficacy

Field trials are essential to understand the performance and environmental behavior of this compound in real-world aquatic ecosystems.

Objective: To assess the efficacy of this compound in controlling target vegetation and to monitor its persistence in water and sediment.

Methodology:

-

Site Selection: A contained body of water, such as a pond or reservoir, with a known infestation of the target plant species is selected.

-

Application: this compound is applied to the water body at a predetermined rate, often as a liquid or slow-release pellet formulation.[9]

-

Monitoring: Water and sediment samples are collected at regular intervals post-application to determine the concentration and dissipation rate of this compound.[10][11]

-

Efficacy Assessment: The extent of control of the target plant species is evaluated over several months by visual assessment and biomass sampling.[8]

-

Non-Target Organism Impact: The effects on non-target organisms, such as fish and invertebrates, can also be monitored.[12]

Ecotoxicological Profile

This compound generally exhibits low toxicity to animals.[1] Studies have shown it to be slightly to moderately toxic to freshwater fish and invertebrates at concentrations well above typical application rates.[6][13] Importantly, this compound has a low potential for bioaccumulation in fish.[13] The primary routes of degradation in the aquatic environment are photolysis (breakdown by sunlight) and microbial action.[4][6]

Conclusion

This compound's targeted mechanism of action, inhibiting the phytoene desaturase enzyme in the carotenoid biosynthesis pathway, makes it an effective and selective herbicide for aquatic plant management. Its well-characterized chemical properties and toxicological profile provide a solid foundation for its continued use and for further research into its potential applications. The experimental protocols outlined in this guide offer a framework for the systematic evaluation of this compound and other potential herbicidal compounds.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [webbook.nist.gov]

- 3. This compound | C19H14F3NO | CID 43079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. www3.nd.edu [www3.nd.edu]

- 5. caymanchem.com [caymanchem.com]

- 6. apps.dnr.wi.gov [apps.dnr.wi.gov]

- 7. chemicalwarehouse.com [chemicalwarehouse.com]

- 8. apms.org [apms.org]

- 9. This compound: Answering Frequently Asked Questions [health.ny.gov]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. fosterspond.org [fosterspond.org]

- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

Fluridone: A Technical Guide to its Application as a Selective Systemic Aquatic Herbicide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluridone is a slow-acting, systemic herbicide widely utilized for the management of invasive aquatic plants. Its efficacy is rooted in its specific mechanism of action: the inhibition of phytoene (B131915) desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway. This inhibition leads to the photo-degradation of chlorophyll (B73375), resulting in characteristic bleaching of new plant growth and eventual systemic necrosis. This technical guide provides an in-depth overview of this compound, including its mechanism of action, experimental protocols for efficacy and residue analysis, quantitative data on its application and effects, and a discussion of its environmental fate and impact on non-target organisms.

Introduction

The proliferation of invasive aquatic macrophytes poses a significant threat to the ecological balance and recreational use of freshwater bodies worldwide. This compound (1-methyl-3-phenyl-5-[3-(trifluoromethyl)phenyl]-4(1H)-pyridinone) was registered by the U.S. Environmental Protection Agency (EPA) in 1986 and has since become a critical tool in aquatic vegetation management.[1][2] As a systemic herbicide, it is absorbed by the shoots and roots of aquatic plants and translocated throughout the plant.[3][4] Its slow-acting nature, with visible effects appearing in 7 to 10 days and complete control often requiring 30 to 90 days of exposure, is advantageous in preventing rapid oxygen depletion that can result from the fast decay of large amounts of plant biomass.[3][5] this compound's selectivity for certain invasive species, such as hydrilla (Hydrilla verticillata) and Eurasian watermilfoil (Myriophyllum spicatum), at low concentrations makes it a valuable component of integrated pest management strategies.[1][2]

Mechanism of Action: Inhibition of Carotenoid Biosynthesis

This compound's herbicidal activity stems from its targeted inhibition of the phytoene desaturase (PDS) enzyme. PDS is a critical component of the carotenoid biosynthetic pathway, responsible for the desaturation of phytoene. Carotenoids serve a vital photoprotective function in plants by quenching reactive oxygen species and dissipating excess light energy, thereby shielding chlorophyll from photo-oxidation.

By inhibiting PDS, this compound prevents the formation of colored carotenoids. This leads to the accumulation of the colorless precursor, phytoene. In the absence of protective carotenoids, chlorophyll is rapidly degraded by sunlight, a process known as "bleaching."[3][6] This results in the characteristic white or pink appearance of new growth in susceptible plants, ultimately leading to the cessation of photosynthesis and plant death.[3]

Data Presentation: Efficacy and Environmental Fate

The efficacy of this compound is dependent on the target species, concentration, and duration of exposure, often referred to as the concentration exposure time (CET).

Table 1: this compound Efficacy on Selected Aquatic Plant Species

| Target Species | Common Name | This compound Concentration (ppb) | Exposure Time (days) | Control Level | Reference |

| Hydrilla verticillata | Hydrilla | 5-20 | 60-90 | Excellent | [7] |

| Myriophyllum spicatum | Eurasian watermilfoil | 5-15 | >60 | Excellent | [8] |

| Egeria densa | Brazilian Elodea | 20 | Maintained | Excellent | [9] |

| Potamogeton crispus | Curly-leaf pondweed | 7-15 | Maintained | Good | [8] |

| Ceratophyllum demersum | Coontail | 20 | Maintained | Not Controlled | [9] |

Table 2: Environmental Fate and Toxicity of this compound

| Parameter | Value | Conditions | Reference |

| Environmental Fate | |||

| Half-life in water (photolysis) | 2.3 - 118 days | Laboratory study, dependent on light intensity and water depth | [1] |

| Half-life in water (field) | 20 days (average) | Pond water | [10] |

| Half-life in sediment (biodegradation) | 57 days | Laboratory microcosm | [1] |

| Half-life in sediment (field) | 3 months | Pond hydrosoil | [10] |

| Toxicity to Non-Target Organisms | |||

| Bluegill sunfish (96-hour LC50) | 12 mg/L | Acute toxicity | [11] |

| Rainbow trout (96-hour LC50) | 11.7 mg/L | Acute toxicity | [11] |

| Daphnia magna (48-hour EC50) | 6.3 mg/L | Acute toxicity | [11] |

| Fathead minnow (NOAEC, life cycle) | 0.48 mg/L | Chronic toxicity | [12] |

| Channel catfish (NOAEC, 60 days) | 0.5 mg/L | Chronic toxicity | [13] |

Experimental Protocols

Protocol for Aquatic Herbicide Efficacy Testing

This protocol outlines a general procedure for evaluating the efficacy of this compound on a target aquatic plant species in a controlled laboratory or mesocosm setting.

Methodology:

-

Plant Culture and Acclimation: Healthy, uniform specimens of the target aquatic plant are collected and acclimated to laboratory or mesocosm conditions for a period of at least two weeks.

-

Experimental Setup: Replicated experimental units (e.g., glass aquaria or outdoor mesocosms) are filled with a standardized culture medium or natural water. Sediment may be included to mimic natural conditions.

-

Herbicide Application: this compound is applied to the water column to achieve a range of target concentrations. A control group with no herbicide is included. For accurate dosing, a stock solution of this compound is prepared and added to the experimental units.

-

Monitoring: Water quality parameters (pH, temperature, dissolved oxygen) and this compound concentrations are monitored regularly throughout the experiment. Water samples are collected for residue analysis using methods such as HPLC-UV.[2]

-